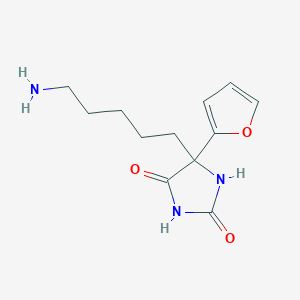

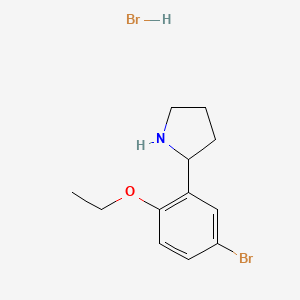

4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

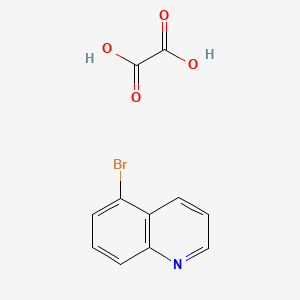

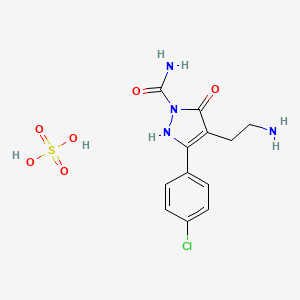

The compound "4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse range of biological activities and chemical properties. The structure of this compound suggests it may have interesting interactions due to the presence of an aminoethyl group and a phenyl group attached to the pyrazolone ring.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves the reaction of various reagents to introduce different substituents onto the pyrazolone ring. For example, the reaction of 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one with different aldehydes in ethanol/acetic acid under reflux conditions can lead to the formation of substituted pyrazolones . Similarly, the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile followed by various reagents can yield a range of oxopyrazolinylpyridines and related compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often characterized by X-ray diffraction methods. For instance, the crystal and molecular structure of related compounds such as 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been determined, revealing intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . These structural insights are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including Michael addition, cycloaddition, and condensation reactions. For example, 4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one reacts with α-amino acids and their esters to form azomethine ylides, which can further react to form cycloadducts . These reactions demonstrate the reactivity of the pyrazolone ring and its potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, Schiff base ligands derived from pyrazolone have been characterized using various spectroscopic techniques, and their tautomeric equilibria have been studied . The crystal structure of these compounds can also reveal information about their stability and intermolecular interactions .

作用機序

Target of Action

The primary target of 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body and facilitating the transport of carbon dioxide and protons in the blood .

Mode of Action

The compound interacts with its target, Carbonic anhydrase 2, by binding to the active site of the enzyme

Biochemical Pathways

The compound’s interaction with Carbonic anhydrase 2 potentially affects the carbon dioxide transport pathway . This pathway is crucial for the removal of metabolic carbon dioxide from tissues and its excretion from the body .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

Its interaction with carbonic anhydrase 2 suggests that it may influence the transport of carbon dioxide and protons in the body .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability at low pH values suggests that it may be more effective in acidic environments. Additionally, liver diseases caused by factors like excessive alcohol intake, high fat and/or high sugar diet, and viral infection can influence the compound’s efficacy .

Safety and Hazards

特性

IUPAC Name |

4-(2-aminoethyl)-5-ethyl-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-12-11(8-9-14)13(17)16(15-12)10-6-4-3-5-7-10/h3-7,15H,2,8-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSJCEOLTRYVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(N1)C2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177531 |

Source

|

| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

952959-53-4 |

Source

|

| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)